molecular formula C4H13ClN2 B042356 1,2-Diethylhydrazine dihydrochloride CAS No. 7699-31-2

1,2-Diethylhydrazine dihydrochloride

Cat. No.: B042356
CAS No.: 7699-31-2
M. Wt: 124.61 g/mol
InChI Key: TZNBFFOIJFSWGW-UHFFFAOYSA-N
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Description

1,2-Diethylhydrazine dihydrochloride is a chemical compound with the molecular formula C4H12N2·2HCl. It is a derivative of hydrazine, characterized by the presence of two ethyl groups attached to the nitrogen atoms. This compound is commonly used in organic synthesis and has applications in various scientific research fields.

Mechanism of Action

Target of Action

1,2-Diethylhydrazine dihydrochloride is a chemical compound that primarily targets the liver and colon . It is biotransformed into azoxymethane, a colon carcinogen, during the first hepatic passage . The compound’s primary targets are the enzymes involved in this biotransformation process .

Mode of Action

The compound operates through a mechanism that exploits its hydrazine base for various chemical reactions . The presence of two methyl groups enhances its nucleophilicity, allowing it to effectively participate in electrophilic substitution reactions . This interaction with its targets leads to changes in the biochemical pathways within the cells .

Biochemical Pathways

The main pathway involves the hepatic conversion of this compound to azoxymethane and azoxymethanol, which subsequently undergoes glucuronic acid conjugation and biliary excretion . This process affects the liver, cell membranes, and other organelles, which is supported by the release of aspartate and alanine amino transferases and alkaline phosphatase .

Pharmacokinetics

It is known that the compound is biotransformed in the liver and excreted via the bile or bloodstream . These processes can impact the bioavailability of the compound in the body.

Result of Action

The result of the action of this compound is the induction of colon cancer in experimental animal models . The compound’s interaction with its targets and its effect on biochemical pathways lead to changes at the molecular and cellular levels that contribute to the development of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Diethylhydrazine dihydrochloride can be synthesized through the reduction of azines with lithium aluminum hydride. This method involves the reduction of ethylideneazine in the presence of lithium aluminum hydride, followed by hydrolysis to yield 1,2-diethylhydrazine .

Industrial Production Methods: The industrial production of this compound typically involves the ethylation of 1,2-dibenzoylhydrazine, followed by hydrolysis. This method provides a high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,2-Diethylhydrazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Azoparaffins

    Reduction: Hydrazine derivatives

    Substitution: Substituted hydrazine derivatives

Comparison with Similar Compounds

Uniqueness: 1,2-Diethylhydrazine dihydrochloride is unique due to its specific ethyl substitution, which imparts distinct chemical properties and reactivity compared to other hydrazine derivatives. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

CAS No.

7699-31-2

Molecular Formula

C4H13ClN2

Molecular Weight

124.61 g/mol

IUPAC Name

1,2-diethylhydrazine;hydrochloride

InChI

InChI=1S/C4H12N2.ClH/c1-3-5-6-4-2;/h5-6H,3-4H2,1-2H3;1H

InChI Key

TZNBFFOIJFSWGW-UHFFFAOYSA-N

SMILES

CCNNCC.Cl.Cl

Canonical SMILES

CCNNCC.Cl

melting_point

336 °F (decomposes) (NTP, 1992)

Key on ui other cas no.

7699-31-2

physical_description

1,2-diethylhydrazine dihydrochloride is a white powder. (NTP, 1992)

Pictograms

Irritant; Health Hazard

solubility

greater than or equal to 100 mg/mL at 64° F (NTP, 1992)

Synonyms

1,2-Diethylhydrazine Dihydrochloride;  1,2-Diethyl-hydrazine Dihydrochloride; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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